1-(2,4-Dihydroxyphenyl)nonan-1-one
Description
1-(2,4-Dihydroxyphenyl)nonan-1-one is a polyhydroxylated alkyl-phenylketone characterized by a nine-carbon aliphatic chain (nonan-1-one) linked to a 2,4-dihydroxyphenyl group. Its molecular formula is C₁₅H₂₂O₃, with a molar mass of 274.33 g/mol. The compound is synthesized via Claisen-Schmidt condensation, a method commonly employed for polyhydroxychalcones and ketones, involving the reaction of acetophenone derivatives with aldehydes under basic conditions .
Properties
CAS No. |
27883-48-3 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-14(17)13-10-9-12(16)11-15(13)18/h9-11,16,18H,2-8H2,1H3 |
InChI Key |
QSBRNVVTQLEMPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Antifungal Activity: 1-(2,6-Dihydroxyphenyl)nonan-1-one and related dihydroxy analogs exhibit strong antifungal effects against Botrytis cinerea and Fusarium avenaceum, suggesting that hydroxyl positioning modulates target specificity .
Chain Length and Functional Group Variations
Variations in the aliphatic chain and functional groups alter lipophilicity and bioactivity:
Alkyl Chain Modifications
Key Findings :
Chalcone Derivatives (Propen-1-one Core)
Key Findings :
Antioxidant Activity
- Mechanism : The 2,4-dihydroxyphenyl group donates hydrogen atoms to neutralize free radicals. Chalcone derivatives (e.g., butein) show stronger activity than alkyl-phenylketones due to extended conjugation .
- Data: Butein reduces oxidative stress in vitro at IC₅₀ = 12.5 μM, whereas nonan-1-one analogs require higher concentrations (IC₅₀ > 50 μM) .
Antifungal Activity
- Efficacy: 1-(2,6-Dihydroxyphenyl)nonan-1-one inhibits Botrytis cinerea growth at 50 μg/mL, while 2,4-dihydroxy analogs are less effective, indicating steric preferences in fungal enzyme binding .
Tyrosinase Inhibition
- Potency : 1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one exhibits IC₅₀ = 8.2 μM, comparable to kaempferol (IC₅₀ = 7.5 μM), via hydrophobic interactions with tyrosinase active sites .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
| Property | 1-(2,4-Dihydroxyphenyl)nonan-1-one | Butein | 1-(2,6-Dihydroxyphenyl)nonan-1-one |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₂O₃ | C₁₅H₁₂O₅ | C₁₅H₂₂O₃ |
| Molar Mass (g/mol) | 274.33 | 272.26 | 274.33 |
| Key Functional Groups | Alkyl ketone, dihydroxyphenyl | Chalcone, tetrahydroxyphenyl | Alkyl ketone, dihydroxyphenyl |
| Bioactivity Highlights | Moderate antioxidant | Strong antioxidant, tyrosinase inhibitor | Antifungal |
| Reference | - |
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